

Spectral Data Analysis of Beta-Mangostin: A Technical Guide

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Compound of Interest

Compound Name: *Beta-Mangostin*

Cat. No.: *B1662517*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data of **Beta-Mangostin**, a naturally occurring xanthone found in the pericarp of the mangosteen fruit (*Garcinia mangostana*). The document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presenting them in a clear, tabular format for easy comparison and interpretation. Detailed experimental protocols and a visual representation of the analytical workflow are also included to assist researchers in their studies of this promising bioactive compound.

Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For **Beta-Mangostin**, Electron Ionization Mass Spectrometry (EIMS) and Time-of-Flight Electrospray Ionization Mass Spectrometry (TOF ESI/MS) are commonly employed.

Table 1: Mass Spectrometry Data for **Beta-Mangostin**

Parameter	Value	Reference
Molecular Formula	C ₂₅ H ₂₈ O ₆	[1]
Molecular Weight	424.5 g/mol	[1]
Exact Mass	424.18858861 Da	[1]
Monoisotopic Mass	424.18858861 Da	[1]
EIMS [M] ⁺	m/z 424	[2]
TOF ESI/MS [M+H] ⁺	m/z 425	

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the structure of a molecule, including the connectivity of atoms and their chemical environment. Both ¹H (proton) and ¹³C (carbon) NMR are essential for the structural elucidation of **Beta-Mangostin**. The data presented below was obtained in deuterated chloroform (CDCl₃).

Table 2: ¹H NMR Spectral Data of **Beta-Mangostin** (in CDCl₃)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
OH-1	13.35	s	
H-4	6.25	s	
H-5	6.72	s	
OCH ₃ -3	3.79	s	
OCH ₃ -7	3.82	s	
H-11	4.10	d	7.3
H-12	5.26	t	7.3
H-14	1.82	s	
H-15	1.68	s	
H-16	3.37	d	7.3
H-17	5.26	t	7.3
H-19	1.84	s	
H-20	1.71	s	

Table 3: ¹³C NMR Spectral Data of **Beta-Mangostin** (in CDCl₃)

Position	Chemical Shift (δ , ppm)
1	161.7
2	111.4
3	163.4
4	92.9
4a	155.8
5	101.8
5a	155.0
6	137.2
7	142.5
8	109.7
8a	103.8
9	182.2
10	112.2
11	21.5
12	121.7
13	132.0
14	18.2
15	25.9
16	26.5
17	123.5
18	131.5
19	17.8
20	25.7

OCH ₃ -3	61.9
OCH ₃ -7	61.2

Experimental Protocols

The following are generalized experimental protocols for the acquisition of MS and NMR data for **Beta-Mangostin**, based on common laboratory practices.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is recommended for accurate mass measurements.

Sample Preparation:

- Prepare a stock solution of **Beta-Mangostin** in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
- Filter the final solution through a 0.22 µm syringe filter before injection.

LC-MS/MS Analysis Conditions:

- Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.
- Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) is common.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 1-5 µL.
- Ionization Mode: Positive ion mode is generally used for **Beta-Mangostin** to detect the [M+H]⁺ ion.

- Mass Spectrometer Conditions:
 - Capillary Voltage: 3.5-4.5 kV
 - Nebulizer Pressure: 25-45 psi
 - Drying Gas Flow: 5-10 L/min
 - Gas Temperature: 250-350 °C
 - Mass Range: m/z 100-1000

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

Sample Preparation:

- Dissolve 5-10 mg of purified **Beta-Mangostin** in approximately 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

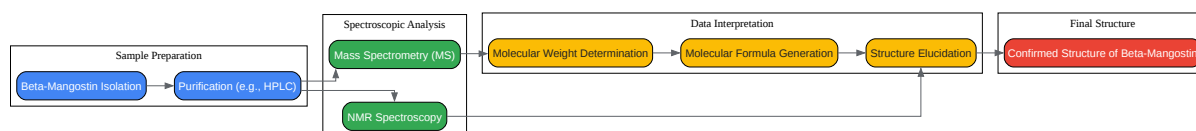
NMR Experiments:

- ¹H NMR:
 - Acquire a standard one-dimensional proton NMR spectrum.
 - Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
- ¹³C NMR:
 - Acquire a proton-decoupled carbon NMR spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
- 2D NMR (Optional but Recommended for full structural assignment):

- COSY (Correlation Spectroscopy): To identify proton-proton couplings.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

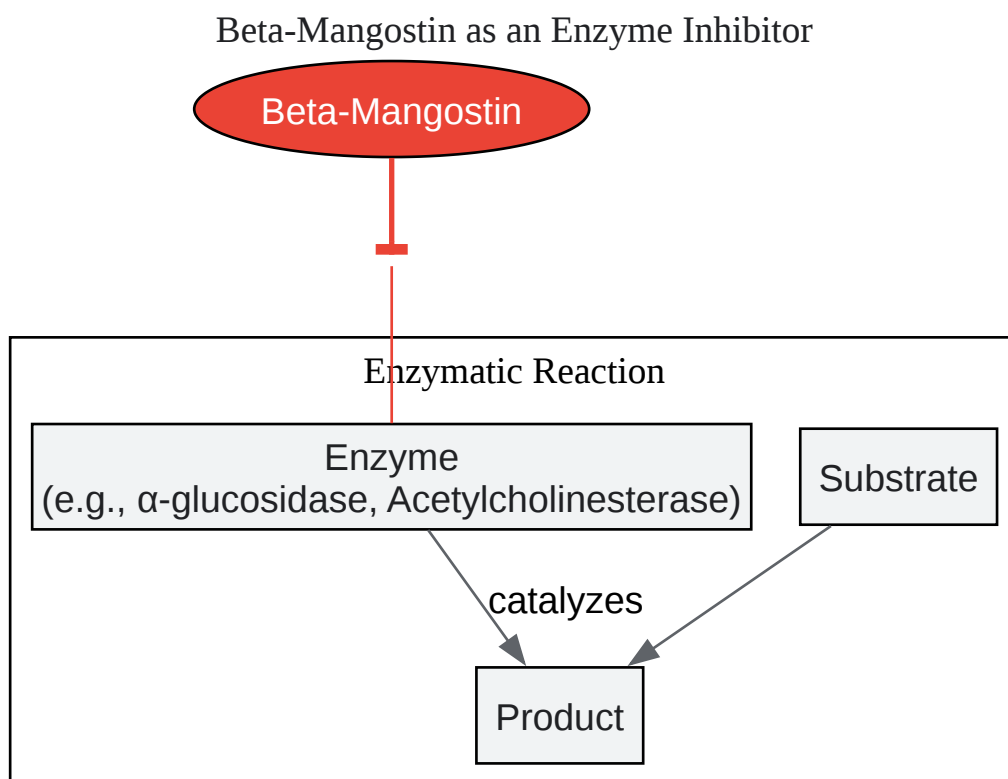
Visualizations

The following diagrams illustrate the general workflow for the spectral analysis of **Beta-Mangostin** and a representation of its inhibitory action on enzymes, a key aspect of its bioactivity.



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Caption: Workflow for the spectral analysis of **Beta-Mangostin**.



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Caption: **Beta-Mangostin's** inhibitory action on enzymes.

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References

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